molecular formula C18H15O3P B1596426 Bis(4-hydroxyphenyl)phenylphosphine oxide CAS No. 795-43-7

Bis(4-hydroxyphenyl)phenylphosphine oxide

Cat. No. B1596426
CAS RN: 795-43-7
M. Wt: 310.3 g/mol
InChI Key: FYXPKOPFEGFWHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(4-hydroxyphenyl)phenylphosphine oxide (BHPPO) is a monomer that can be used as an additive . It has a hydrophobic nature, which makes it useful in the polymerization of other materials . The chemical formula of BHPPO is C18H15O3P and its molecular weight is 310.28 .


Synthesis Analysis

BHPPO can be synthesized from bis(4-methoxyphenyl)phenylphosphine oxide . Another method involves the reaction of bis(4-fluorophenyl)phenylphosphine oxide with alkali salt of 2, 2-bis (4-hydroxyphenyl) propane and 4, 4’-dihydroxybiphenyl .


Chemical Reactions Analysis

BHPPO has been found to be useful in the polymerization of other materials due to its hydrophobic nature . It can also activate the ring-opening polymerization process by lowering the activation energy required for this reaction .


Physical And Chemical Properties Analysis

BHPPO has a molecular weight of 310.28 and a chemical formula of C18H15O3P . It has a hydrophobic nature, which makes it useful in the polymerization of other materials .

Scientific Research Applications

Synthesis and Characterization in Polymer Science

Bis(4-hydroxyphenyl)phenylphosphine oxide (BHPPO) is utilized in the synthesis of various polymers. Choi et al. (2006) explored its use in creating functional benzoxazine monomers and polymers, demonstrating its role in enhancing thermal degradation temperatures and char yield (Choi et al., 2006). Jin et al. (2003) developed a novel class of phenylphosphine oxide-containing polymers for potential space applications, highlighting the thermal stability and fire resistance of these materials (Jin et al., 2003).

Applications in Flame Resistance and Thermal Stability

Research by Riley et al. (1997) and Smith et al. (1994) emphasized the role of BHPPO in producing flame-resistant poly(arylene ether)s. These studies revealed significant improvements in thermal stability, fire resistance, and char yield when BHPPO was incorporated into polymer backbones (Riley et al., 1997), (Smith et al., 1994).

Enhancing Polymer Properties for Fuel Cells and Space Durability

The application of BHPPO in creating polymers for fuel cells was studied by Yoo et al. (2016), who synthesized a membrane showing improved conductivity and thermal stability (Yoo et al., 2016). Furthermore, the use of BHPPO in polymers intended for space environments was investigated, demonstrating significant durability and resistance to harsh conditions (Jin et al., 2003).

Safety And Hazards

BHPPO is classified as an irritant. It may cause skin irritation, serious eye irritation, and respiratory irritation. Proper safety measures should be taken while handling this compound, including avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

4-[(4-hydroxyphenyl)-phenylphosphoryl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15O3P/c19-14-6-10-17(11-7-14)22(21,16-4-2-1-3-5-16)18-12-8-15(20)9-13-18/h1-13,19-20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYXPKOPFEGFWHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00229719
Record name p,p'-(Phenylphosphinylidene)bisphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00229719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(4-hydroxyphenyl)phenylphosphine oxide

CAS RN

795-43-7
Record name Bis(4-hydroxyphenyl)phenylphosphine oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=795-43-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p,p'-(Phenylphosphinylidene)bisphenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000795437
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p,p'-(Phenylphosphinylidene)bisphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00229719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p,p'-(phenylphosphinylidene)bisphenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.225
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Bis(4-methoxyphenyl)phenyl phosphine oxide (1.77 g, 5.2 mmol) and hydrobromic acid (31.0 g, 48%, 0.18 mol) were stirred at 123° C. for 21 h. The flask was fitted with a sodium sulfite scrubber for containment of methyl bromide. The reaction mixture was worked up to give the product as a tan powder (1.0 g, 62% yield). 31P NMR: (d6-DMSO) δ 27.9 (s).
Quantity
1.77 g
Type
reactant
Reaction Step One
Quantity
31 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
62%

Synthesis routes and methods II

Procedure details

Bis(4-methoxyphenyl)phenylphosphine oxide mixture (2359 g, 6.97 mol), hydrobromic acid (48%, 8344 g, 49.5 mol), and potassium bromide (243 g, 2.04 mol) were stirred at 120° C. for 48 h. The flask was fitted with a sodium sulfite scrubber for containment of methyl bromide. The lower aqueous layer was removed and the product layer was worked up to afford bis(4-hydroxyphenyl)phenylphosphine oxide mixture as a tan powder (1601 g, 74%). m.p. (DSC): 93° C. 31P NMR (d6-DMSO): δ 27.7 (s, 24.7%); 27.5 (s, 47.7%); 27.4 (s, 25.4%); 27.2 (s, 2.2%).
Quantity
2359 g
Type
reactant
Reaction Step One
Quantity
8344 g
Type
reactant
Reaction Step One
Quantity
243 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A mixture of bis(4-methoxyphenyl)phenyl phosphine oxide (59.83 g, 0.1768 mol), 48% hydrobromic acid (400 ml, 3.536 mol), and glacial acetic acid (215 ml) was refluxed for 24 hrs. As the solution cooled to room temperature, the crude product remained in solution. The hydrobromic acid/glacial acetic acid mixture was added to stirred distilled water at room temperature to afford a light pink solid. The crude solid was washed several times in water and dried at ˜105° C. to afford 46.4 g (˜85% yield). The solid was dissolved in ethanol, treated with activated charcoal, and filtered through Celite 545. Distilled water was added to the stirred warm solution until a 50% aqueous ethanol solution was obtained. The mixture was then allowed to cool to ambient temperature. The product was recovered by filtration and dried under vacuum at 50° C. This recrystallization procedure was repeated an additional time to afford 22.66 g (41% yield) of a white solid, DSC (heating rate of 10° C./min) exotherm at 157° C. with sharp peaks at 227 and 233° C. [literature 233-234° C. (A. E. Senear, W. Valent, and J. Wirth J. Org. Chem. 25, 2001, 1960.)]
Quantity
59.83 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
215 mL
Type
reactant
Reaction Step One
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
41%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Bis(4-hydroxyphenyl)phenylphosphine oxide
Reactant of Route 2
Reactant of Route 2
Bis(4-hydroxyphenyl)phenylphosphine oxide
Reactant of Route 3
Bis(4-hydroxyphenyl)phenylphosphine oxide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Bis(4-hydroxyphenyl)phenylphosphine oxide
Reactant of Route 5
Bis(4-hydroxyphenyl)phenylphosphine oxide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Bis(4-hydroxyphenyl)phenylphosphine oxide

Citations

For This Compound
51
Citations
JG Smith Jr, CM Thompson… - High Performance …, 2002 - journals.sagepub.com
As part of a NASA program to develop materials for potential future space applications, poly(arylene ether)s containing phenylphosphine oxide groups were prepared and characterized…
Number of citations: 35 journals.sagepub.com
SW Choi, S Ohba, Z Brunovska, K Hemvichian… - Polymer Degradation …, 2006 - Elsevier
Three phosphorus-containing bisphenol compounds, bis(4-hydroxyphenyl)phenylphosphine oxide (BHPPO), bis(4-hydroxyphenoxyphenyl)phenylphosphine oxide (BPPPO), and bis(4-…
Number of citations: 109 www.sciencedirect.com
L Fu, G Xiao, D Yan - ACS Applied Materials & Interfaces, 2010 - ACS Publications
Sulfonated poly(arylene ether sulfone)s with phosphine oxide moieties (sPESPO) were achieved by polycondensation of bis(4-hydroxyphenyl)phenylphosphine oxide with 3,3′-…
Number of citations: 59 pubs.acs.org
B Türel, S Karataş, A Güngör… - Journal of applied …, 2013 - Wiley Online Library
Bis[(4 ‐β‐(2‐bromopropanoate)ethoxy)phenyl]phenylphosphine oxide was used for the first time as the initiator of atom transfer radical polymerization of styrene and methyl …
Number of citations: 5 onlinelibrary.wiley.com
K Katagiri, M Ohara, M Ikehara, I Higashimura… - ACS …, 2020 - ACS Publications
Oxaphosphacyclophanes, a bis(triphenylphosphine oxide) moiety linked by dioxypropane, dioxybutane, dioxypentane, and dioxyhexane, were synthesized from the reaction of bis(4-…
Number of citations: 3 pubs.acs.org
M Taylor, G Cavalli, I Hamerton - … Chemistry and Physics, 2019 - Wiley Online Library
2,2‐bis(3,4‐Dihydro‐3‐phenyl‐2H‐1,3‐benzoxazine)propane (BA‐a) is blended with three commercial organophosphorus compounds, bis(4‐ hydroxyphenyl)phenylphosphine oxide (…
Number of citations: 6 onlinelibrary.wiley.com
HJ Grubbs - 1993 - vtechworks.lib.vt.edu
Methods for the large scale preparation and purification of bis( 4-aminopheny 1)-1- phenyl-2,2,2-trifluoroethane (3F-diamine) and bis( 4-hydroxyphenyl)-1-phenyl-2,2,2- trifluoroethane (…
Number of citations: 2 vtechworks.lib.vt.edu
S Kopsidas, I Hamerton - Polymer International, 2016 - Wiley Online Library
2,2‐Bis(3,4‐dihydro‐3‐phenyl‐2H‐1,3‐benzoxazine)propane ( BA ‐a) is blended with various commercial polyhedral oligomeric silsesquioxane ( POSS ) reagents and an …
Number of citations: 5 onlinelibrary.wiley.com
BS Balaji, Y Obora, D Ohara, S Koide, Y Tsuji - Organometallics, 2001 - ACS Publications
Preparation of novel mono- and bidentate phosphine ligands having dendrimer moiety is reported. Monodentate (1a−c) and bidentate ligands (5a,b) were synthesized from bis(4-…
Number of citations: 35 pubs.acs.org
JC Abed, R Mercier, JE Mcgrath - Journal of Polymer Science …, 1997 - Wiley Online Library
Several aromatic dicyanate monomers have been synthesized bearing para‐linked strong electron withdrawing groups, such as phenylphosphine oxide, sulfone, and carbonyl. These …
Number of citations: 52 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.